

# The Role of HSD17B13 in Liver Homeostasis and Disease: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |
|----------------------|----------------|-----------|
| Compound Name:       | Hsd17B13-IN-76 |           |
| Cat. No.:            | B12377696      | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a member of the short-chain dehydrogenases/reductases (SDR) family, has emerged as a critical player in liver physiology and the pathogenesis of chronic liver diseases.[1] Primarily expressed in hepatocytes and localized to lipid droplets, HSD17B13 is intricately involved in hepatic lipid and retinol metabolism.[1][2] Notably, genetic variants of HSD17B13 that result in a loss of function have been consistently associated with a reduced risk of developing non-alcoholic fatty liver disease (NAFLD), non-alcoholic steatohepatitis (NASH), fibrosis, cirrhosis, and hepatocellular carcinoma (HCC).[2][3] This protective effect has positioned HSD17B13 as a promising therapeutic target for the treatment of chronic liver conditions. This technical guide provides an in-depth overview of the function of HSD17B13 in the liver, summarizing key quantitative data, detailing relevant experimental methodologies, and visualizing associated molecular pathways.

## **Core Functions and Enzymatic Activity**

HSD17B13 is a lipid droplet-associated protein that plays a significant role in hepatic lipid homeostasis.[4] Its overexpression leads to an increase in the size and number of lipid droplets in hepatocytes.[2] The enzymatic activity of HSD17B13 is multifaceted, with demonstrated roles in the metabolism of steroids, pro-inflammatory lipid mediators, and retinoids.[1][2]



A key enzymatic function of HSD17B13 is its retinol dehydrogenase (RDH) activity, catalyzing the conversion of retinol to retinaldehyde.[2][5] This function is dependent on its localization to lipid droplets and the presence of a cofactor binding site.[5] Loss-of-function variants of HSD17B13 exhibit reduced or abolished RDH activity, which is believed to be a primary mechanism behind their protective effects in liver disease.[5]

# **Quantitative Data Summary**

The following tables summarize the prevalence of key HSD17B13 genetic variants and their impact on the risk of liver disease.

Table 1: Prevalence of Protective HSD17B13 Variants in Different Ethnicities

| Variant     | Population       | Prevalence | Reference |
|-------------|------------------|------------|-----------|
| rs72613567  | Global           | 18%        | [2]       |
| East Asian  | 34%              | [2]        |           |
| European    | 24%              | [2]        | _         |
| South Asian | 16%              | [2]        | _         |
| American    | 16%              | [2]        | _         |
| African     | 5%               | [2]        |           |
| rs143404524 | African American | 18.7%      | [2]       |
| Hispanic    | 2.4%             | [2]        |           |
| White       | 0.2%             | [2]        | _         |

Table 2: Association of HSD17B13 Variants with Reduced Risk of Liver Disease



| Variant                                              | Condition                                             | Effect Size<br>(Odds Ratio /<br>Hazard Ratio) | 95%<br>Confidence<br>Interval | Reference |
|------------------------------------------------------|-------------------------------------------------------|-----------------------------------------------|-------------------------------|-----------|
| rs72613567 (TA<br>allele)                            | NAFLD (Overall)                                       | OR: 0.59                                      | 0.40–0.88                     | [6]       |
| NASH (Overall)                                       | OR: 0.55                                              | 0.36–0.83                                     | [7]                           |           |
| Alcoholic Liver<br>Disease<br>(Chinese Han)          | OR: 0.81                                              | Not Specified                                 | [8]                           |           |
| Liver-related<br>complications<br>(Homozygous<br>TA) | HR: 0.004                                             | 0.00–0.64                                     | [3]                           |           |
| rs6834314 (G<br>allele)                              | Liver-related<br>complications<br>(Homozygous G)      | HR: 0.01                                      | 0.00–0.97                     | [3]       |
| Recurrent<br>NAFLD post-<br>transplant               | OR: 0.11                                              | 0.01–0.88                                     | [2]                           |           |
| rs143404524                                          | Chronic Liver<br>Disease (African<br>American adults) | OR: 0.24                                      | 0.07–0.76                     | [9]       |
| Chronic Liver Disease (Hispanic children)            | OR: 0.10                                              | 0.01–0.79                                     | [9]                           |           |

Table 3: HSD17B13 Expression in Liver Disease



| Condition                              | Change in<br>Expression | Fold Change          | Reference |
|----------------------------------------|-------------------------|----------------------|-----------|
| NAFLD Patients vs.<br>Healthy Controls | Upregulated             | 5.9-fold higher      | [5]       |
| NASH/Cirrhosis vs.<br>Normal Liver     | Upregulated             | Significantly higher | [10]      |

# **Signaling Pathways and Molecular Interactions**

The expression of HSD17B13 is regulated by the liver X receptor alpha (LXRα) in a sterol regulatory element-binding protein-1c (SREBP-1c)-dependent manner.[11][12] LXRα activation induces the transcription of SREBP-1c, which in turn directly binds to the promoter of the HSD17B13 gene to initiate its transcription.[11][12] This pathway links lipid metabolism regulation to HSD17B13 function.



Click to download full resolution via product page

Figure 1: Transcriptional Regulation of HSD17B13.

HSD17B13 also exhibits a functional interplay with Patatin-like phospholipase domain-containing protein 3 (PNPLA3), another key protein in liver fat metabolism. The protective variants of HSD17B13 have been shown to mitigate the increased risk of liver damage associated with the risk-conferring I148M variant of PNPLA3.[2][8] This interaction is thought to be mediated through their opposing effects on retinol metabolism and hepatic stellate cell (HSC) activation.[2] While the PNPLA3 I148M variant leads to retinyl ester accumulation in HSCs, promoting fibrosis, the loss of HSD17B13's retinol dehydrogenase activity is hypothesized to increase retinol availability, which can suppress HSC activation.[2]





Click to download full resolution via product page

**Figure 2:** HSD17B13 and PNPLA3 Interplay in Retinol Metabolism and HSC Activation.

## **Key Experimental Protocols**

1. Retinol Dehydrogenase (RDH) Activity Assay (Cell-Based)

This assay measures the enzymatic conversion of retinol to retinal dehyde by HSD17B13 in a cellular context.

- Cell Culture and Transfection: Human embryonic kidney (HEK293) or hepatoma (e.g., HepG2) cells are cultured under standard conditions. Cells are then transiently transfected with expression plasmids encoding wild-type HSD17B13, loss-of-function variants, or an empty vector control.
- Substrate Treatment: Post-transfection, cells are treated with a known concentration of all-trans-retinol (e.g.,  $5~\mu$ M) for a specified duration.
- Metabolite Extraction: The reaction is stopped, and retinoids are extracted from the cells and culture medium using a suitable organic solvent (e.g., hexane or ethyl acetate).



- Quantification by HPLC: The extracted retinoids (retinol and retinaldehyde) are separated and quantified using high-performance liquid chromatography (HPLC) with UV detection.
- Data Analysis: The RDH activity is determined by the amount of retinaldehyde produced, normalized to the protein concentration of the cell lysate.

Figure 3: Workflow for a Cell-Based Retinol Dehydrogenase Activity Assay.

2. Subcellular Localization by Immunofluorescence and Confocal Microscopy

This method is used to visualize the localization of HSD17B13 to lipid droplets within cells.

- Cell Culture and Transfection: HepG2 cells are cultured on glass coverslips and transfected with a plasmid encoding a tagged version of HSD17B13 (e.g., GFP-tagged).
- Lipid Droplet Induction: To induce the formation of lipid droplets, cells are treated with a mixture of oleic and palmitic acids.
- Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
- Staining:
  - If an untagged HSD17B13 construct is used, cells are incubated with a primary antibody against HSD17B13, followed by a fluorescently labeled secondary antibody.
  - Lipid droplets are stained with a lipophilic dye such as BODIPY or LipidTox Red.
  - Nuclei are counterstained with DAPI or Hoechst.
- Imaging: Coverslips are mounted on slides and imaged using a confocal microscope.
   Colocalization of the HSD17B13 signal with the lipid droplet stain is analyzed.[13]
- 3. Gene Knockdown using siRNA/shRNA

This technique is employed to study the effects of reduced HSD17B13 expression on cellular phenotypes.



- siRNA/shRNA Design and Synthesis: Small interfering RNAs (siRNAs) or short hairpin RNAs (shRNAs) targeting the HSD17B13 mRNA are designed and synthesized. A non-targeting control siRNA/shRNA is also used.
- Delivery to Hepatocytes:
  - In vitro: siRNAs are transfected into cultured hepatocytes (e.g., primary human hepatocytes or HepG2 cells) using lipid-based transfection reagents. For shRNAs, lentiviral or adenoviral vectors are often used for stable expression.
  - In vivo: For liver-specific delivery in animal models, siRNAs can be conjugated to N-acetylgalactosamine (GalNAc), which targets the asialoglycoprotein receptor (ASGPR) on hepatocytes.[14] shRNAs are typically delivered via adeno-associated virus (AAV) vectors.
- Assessment of Knockdown Efficiency: The reduction in HSD17B13 mRNA and protein levels is quantified by qRT-PCR and Western blotting, respectively.
- Phenotypic Analysis: The effects of HSD17B13 knockdown on lipid accumulation, gene expression profiles, and other relevant cellular processes are then investigated.[15]

## **Conclusion and Future Directions**

HSD17B13 is a pivotal, liver-specific protein with a clear role in hepatic lipid and retinol metabolism. The strong and consistent evidence from human genetic studies identifying loss-of-function variants as protective against a spectrum of chronic liver diseases has established HSD17B13 as a high-value therapeutic target. The ongoing development of inhibitors, including small molecules and RNA interference-based therapies, holds significant promise for the treatment of NAFLD and NASH.[8][16]

Future research should focus on further elucidating the precise molecular mechanisms by which HSD17B13 contributes to liver disease progression, identifying its endogenous substrates and products in vivo, and fully understanding its complex interplay with other genetic and environmental factors that modulate the risk of chronic liver disease. The translation of our expanding knowledge of HSD17B13 biology into effective clinical therapies remains a key objective for the field.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A closer look at the mysterious HSD17B13 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review article: the role of HSD17B13 on global epidemiology, natural history, pathogenesis, and treatment of NAFLD PMC [pmc.ncbi.nlm.nih.gov]
- 3. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HSD17B13 is a Hepatic Retinol Dehydrogenase Associated with Histological Features of Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Loss-of-function HSD17B13 variants, non-alcoholic steatohepatitis and adverse liver outcomes: Results from a multi-ethnic Asian cohort PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | HSD17B13: A Potential Therapeutic Target for NAFLD [frontiersin.org]
- 9. escholarship.org [escholarship.org]
- 10. Down-Regulating the High Level of 17-Beta-Hydroxysteroid Dehydrogenase 13 Plays a Therapeutic Role for Non-Alcoholic Fatty Liver Disease [mdpi.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Liver X receptor α induces 17β-hydroxysteroid dehydrogenase-13 expression through SREBP-1c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Characterization of essential domains in HSD17B13 for cellular localization and enzymatic activity PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hydroxysteroid 17β-dehydrogenase 13 (Hsd17b13) knockdown attenuates liver steatosis in high-fat diet obese mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HSD17B13: A Potential Therapeutic Target for NAFLD PMC [pmc.ncbi.nlm.nih.gov]







 To cite this document: BenchChem. [The Role of HSD17B13 in Liver Homeostasis and Disease: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377696#what-is-the-function-of-hsd17b13-in-the-liver]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com